3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-16-10-14(11-17(12-16)26-2)20(24)21-15-6-4-13(5-7-15)18-8-9-19(27-3)23-22-18/h4-12H,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKWUGKZWFSNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general steps include:
Preparation of Boron Reagents: Organoboron reagents are prepared, which are essential for the Suzuki–Miyaura coupling.
Coupling Reaction: The organoboron reagent is coupled with an aryl halide in the presence of a palladium catalyst.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is used in a variety of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide, differing primarily in substituents, heterocyclic systems, or functional groups. Key comparisons include molecular properties, crystallographic data, and implied biological relevance.
Substituent Variations on the Benzamide Core
A. 4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate
- Structure : Shares the 3,5-dimethoxybenzamide core but replaces the pyridazine group with a sulfamoyl-linked 5-methyloxazole.
- Crystallography: Monoclinic crystal system (P21/n), with unit cell parameters a = 12.133 Å, b = 8.684 Å, c = 20.983 Å, and β = 102.04°.
- Implications : The sulfamoyl group increases polarity, which may affect solubility and membrane permeability compared to the pyridazine analog.
B. 3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide (CAS 879849-52-2)
- Structure : Substitutes the pyridazine-phenyl group with a 1-methylpyrazole ring.
- Key Difference : Pyrazole’s smaller size and different hydrogen-bonding capacity may alter binding interactions in biological targets (e.g., kinases) .
Heterocyclic Ring Modifications
A. N-[3,5-Dichloro-4-(6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]-benzamide (CAS 1581304-48-4)
- Structure: Features a pyridazinone (6-oxo-1,6-dihydropyridazine) group instead of 6-methoxypyridazine.
B. 3,5-Dimethoxy-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide
- Structure : Replaces the pyridazine-phenyl group with a thiadiazole-triazole hybrid.
- Implications : The bulkier triazole-thiadiazole system may sterically hinder target interactions but improve resistance to enzymatic degradation .
Pharmacologically Active Analogs
A. PKI-587 (Clinical Compound)
- Structure: Contains a dimethoxyphenyl group linked to a morpholino-triazine scaffold.
- Structural similarities suggest this compound could be optimized for similar targets .
B. 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467)
- Structure : Shares a methoxypyridine core but lacks the benzamide group.
- Properties: Molecular weight 391.46 g/mol; dimethylaminomethyl substituent may enhance blood-brain barrier penetration, a feature absent in the target compound .
Data Tables
Table 1: Structural and Molecular Comparisons
Research Findings and Implications
- Biological Activity : Analogs like PKI-587 and sulfamoyl-linked compounds suggest that methoxy and heterocyclic groups are key to kinase inhibition. The target compound’s pyridazine moiety may confer selectivity for specific ATP-binding pockets.
- Metabolic Considerations: Pyridazinone () and triazole-thiadiazole () derivatives highlight trade-offs between hydrogen bonding and metabolic stability, guiding future optimization of the target molecule.
Biological Activity
3,5-Dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, starting with the preparation of a benzenesulfonamide core followed by the introduction of methoxy and pyridazinyl groups. Common reagents include methanesulfonyl chloride and various pyridazine derivatives under controlled conditions to ensure high yields and purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives containing pyridazine moieties can inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds could effectively reduce the viability of lung cancer cells (A549, HCC827, NCI-H358) with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D cultures) .
The proposed mechanism of action for this class of compounds includes:
- DNA Binding : Compounds have been shown to bind within the minor groove of DNA, disrupting essential biological processes such as replication and transcription.
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by mimicking natural substrates, thus interfering with metabolic pathways crucial for tumor growth .
Case Studies
| Study | Cell Lines | IC50 (μM) | Notes |
|---|---|---|---|
| Study A | A549 | 6.26 ± 0.33 | High activity in 2D assays |
| Study B | NCI-H358 | 16.00 ± 9.38 | Medium activity in 3D assays |
| Study C | HCC827 | 20.46 ± 8.63 | Lower efficacy in 3D compared to 2D |
These findings highlight the compound's potential as a therapeutic agent against various cancers.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, refluxing intermediates in absolute ethanol with catalytic glacial acetic acid (as seen in triazole-benzaldehyde coupling reactions) can enhance reaction efficiency . Temperature gradients (e.g., maintaining 45°C for 1 hour during coupling steps) and solvent selection (e.g., ethanol for polar intermediates) are critical. Post-synthesis purification via column chromatography or recrystallization in hexane/EtOH mixtures (1:1 ratio) can improve purity, as demonstrated in analogous benzamide syntheses .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C in DMSO-) confirms structural integrity by resolving methoxy and aromatic proton signals . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Mass Spectrometry (MS) validates molecular weight. X-ray crystallography may be employed for resolving stereochemical ambiguities in related pyridazin-3-yl derivatives .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to optimize conditions for triazine-benzamide couplings . Machine learning models trained on existing datasets (e.g., solvent polarity, catalyst performance) can prioritize high-yield synthetic routes .
Q. What strategies are effective in designing bioactivity assays for this compound, given its structural complexity?
- Methodological Answer : Target-specific assays (e.g., enzyme inhibition for kinase targets) should be paired with counter-screens to assess selectivity. For instance, analogs with pyridazine moieties show promise in anticancer studies by disrupting ATP-binding pockets . Use SPR (Surface Plasmon Resonance) to quantify binding affinity and molecular dynamics simulations to map ligand-receptor interactions. Orthogonal assays (e.g., cytotoxicity in HeLa cells vs. normal fibroblasts) mitigate false positives .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar benzamide derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. Standardize protocols (e.g., NIH/NCATS guidelines for dose-response curves) and validate compounds via orthogonal techniques (e.g., LC-MS purity checks) . Meta-analyses of structure-activity relationships (SAR) can identify critical substituents; for example, methoxy groups at C3/C5 enhance solubility but may reduce membrane permeability in certain cell lines .
Q. What experimental approaches are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-MS and identify metabolites. For example, pyridazine rings in related compounds undergo hydrolysis under acidic conditions, necessitating protective formulation strategies . Stability-indicating methods (e.g., forced degradation under UV light or heat) validate storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
